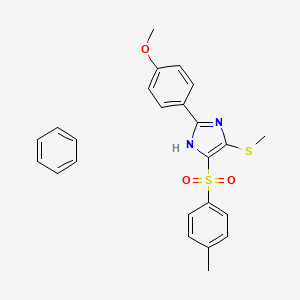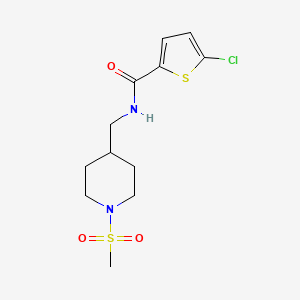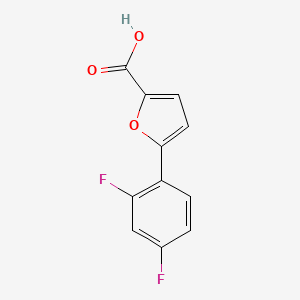![molecular formula C20H23N3O3S B2363460 methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1111611-87-0](/img/structure/B2363460.png)
methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate is an organic compound classified as an indole derivative, containing a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate typically involves multi-step processes:
Step 1: Synthesis of the pyrimidine ring through the condensation of appropriate precursors (e.g., malononitrile) under controlled temperatures and conditions to yield the dimethyl-methylsulfanyl pyrimidine.
Step 2: Formation of the indole moiety via Fischer indole synthesis using phenylhydrazine and cyclohexanone under acidic conditions.
Step 3: Coupling of the two fragments via a carbon-carbon bond-forming reaction, such as a Friedel-Crafts acylation, to attach the pyrimidine moiety to the indole ring.
Step 4: Esterification reaction to introduce the methyl ester functional group.
Industrial Production Methods
In an industrial setting, optimization of reaction conditions, such as temperature, pressure, solvents, and catalysts, would be necessary to ensure higher yields, purity, and cost-efficiency. Continuous flow reactions and automated synthesis are often employed to scale up the production of complex compounds like this.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the sulfur-containing methylsulfanyl group, potentially yielding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The pyrimidine ring and the indole moiety can both undergo electrophilic and nucleophilic substitution reactions, enabling functionalization at various positions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like bromine for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrimidine and indole derivatives.
科学研究应用
Chemistry
The compound's reactive functional groups make it a useful intermediate in synthetic organic chemistry for building more complex molecules.
Biology and Medicine
Potential applications in medicinal chemistry include serving as a scaffold for the development of new pharmaceuticals. Its structural features may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery programs.
Industry
In industrial applications, the compound could be used as an additive or precursor in the synthesis of advanced materials, coatings, or agrochemicals.
作用机制
Molecular Targets
The compound's mechanism of action is highly dependent on its context of use. For example, in medicinal chemistry, it might inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved
The compound may influence metabolic pathways by interacting with key biomolecules, thereby altering the physiological processes they regulate.
相似化合物的比较
Similar Compounds
Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]acetyl}-2,3-dihydro-1H-indole-5-carboxylate
Ethyl 1-{3-[4,6-dimethyl-2-(ethylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate
Uniqueness
Compared to its analogs, methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate might exhibit unique binding affinities or reactivities due to subtle differences in electronic and steric properties
There you have it! Quite the molecule we’re dealing with. What would you like to explore next?
属性
IUPAC Name |
methyl 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-12-16(13(2)22-20(21-12)27-4)6-8-18(24)23-10-9-14-11-15(19(25)26-3)5-7-17(14)23/h5,7,11H,6,8-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVHWCYDGGVKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC3=C2C=CC(=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)
![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2363384.png)
![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)


![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)

![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)

![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)
